molecular formula C7H11N3O B166351 N,1,3-trimethyl-1H-pyrazole-5-carboxamide CAS No. 136679-01-1

N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Cat. No. B166351
M. Wt: 153.18 g/mol
InChI Key: JPWDDOVHXQWGKK-UHFFFAOYSA-N
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Description

“N,1,3-trimethyl-1H-pyrazole-5-carboxamide” is a derivative of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a series of novel 1H-pyrazole-5-carboxamide compounds were synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of “N,1,3-trimethyl-1H-pyrazole-5-carboxamide” is characterized by 1H NMR, mass spectrometry, and elemental analysis . The molecular formula is C6H11N3 .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,1,3-trimethyl-1H-pyrazole-5-carboxamide” include a molecular weight of 125.17, a predicted boiling point of 234.4±20.0 °C, a predicted density of 1.06±0.1 g/cm3, and a predicted pKa of 4.97±0.10 .

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Nematocidal and Fungicidal Activities : Pyrazole carboxamide derivatives, closely related to N,1,3-trimethyl-1H-pyrazole-5-carboxamide, have shown weak fungicidal but significant nematocidal activities against M. incognita, highlighting their potential in agricultural applications (Zhao et al., 2017).
  • Antitumor Activities : Compounds derived from pyrazole carboxamides have been investigated for their in vitro antitumor activities against various human cancer cell lines, indicating their potential in cancer treatment (Hafez et al., 2013).

Synthesis Methods

  • Microwave-Assisted Synthesis : A microwave-assisted method has been developed for the synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, demonstrating an efficient approach to producing compounds with bactericidal and pesticidal properties (Hu et al., 2011).
  • Chemical Reactivity and Functionalization : Studies have explored the functionalization reactions of pyrazole carboxamides, contributing to the understanding of their chemical reactivity and potential for creating diverse derivatives (Yıldırım & Kandemirli, 2005).

Chemical Properties and Analysis

  • DNA-Binding Interaction : Some pyrazole-3-carboxamide derivatives have been studied for their DNA-binding interactions, providing insights into their potential mechanisms of action in antitumor activities (Lu et al., 2014).
  • Characterization and Structural Elucidation : Extensive analytical characterization including spectroscopic and crystal structure analysis has been conducted on various pyrazole carboxamide derivatives, aiding in understanding their structural properties (Kumara et al., 2018).

Future Directions

The future directions for “N,1,3-trimethyl-1H-pyrazole-5-carboxamide” and its derivatives could involve further design of pesticides . With the growing population and the increasing demand for crops, the development of lower toxicity and efficient pesticides is particularly important and urgent .

properties

IUPAC Name

N,2,5-trimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)10(3)9-5/h4H,1-3H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWDDOVHXQWGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net

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